![molecular formula C19H19F3N2O B2589491 N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 860609-08-1](/img/structure/B2589491.png)
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of the neurotransmitter glutamate from the synaptic cleft, and its inhibition by TFB-TBOA leads to an increase in extracellular glutamate levels. This has important implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Applications De Recherche Scientifique
Pharmacological Research
The piperidine moiety is a common feature in many pharmacologically active compounds. Research indicates that derivatives of piperidine, such as N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, show promise in various therapeutic applications . These include:
- Anticancer Activity : Piperidine derivatives have been investigated for their potential to inhibit cancer cell growth. The presence of substituents like halogen, carboxyl, nitro, or methyl groups can increase the cytotoxicity against cancer cells .
- Antimicrobial Properties : Compounds with the piperidine nucleus have shown effectiveness against a range of microbial pathogens, suggesting potential use in developing new antimicrobial agents .
Drug Discovery
The piperidine nucleus is pivotal in drug discovery due to its presence in many FDA-approved drugs. It serves as a key scaffold for the development of new drugs with various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHJFZHYFCHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.